Praesodymium hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praesodymium hexafluoroacetylacetonate is a chemical compound with the formula C15H3F18O6Pr. It is a light green powder and belongs to the class of metal acetylacetonates . This compound is used in various high-tech applications, including the development of high-performance semiconductors, superconductors, and photovoltaic devices .
Preparation Methods
Praesodymium hexafluoroacetylacetonate can be synthesized through a reaction involving acetylacetone and hexafluoroethanone, followed by a reaction with praseodymium chloride . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to produce larger quantities of the compound for commercial use.
Chemical Reactions Analysis
Praesodymium hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of praseodymium oxides.
Reduction: It can be reduced to form lower oxidation state praseodymium compounds.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Praesodymium hexafluoroacetylacetonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which praesodymium hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various metal ions, influencing their reactivity and stability. In catalytic applications, it can facilitate the formation and breaking of chemical bonds through its coordination with metal centers .
Comparison with Similar Compounds
Praesodymium hexafluoroacetylacetonate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
- Europium hexafluoroacetylacetonate
- Gadolinium hexafluoroacetylacetonate
- Terbium hexafluoroacetylacetonate
These compounds share similar chemical structures but differ in their specific applications and reactivity. This compound is particularly valued for its use in high-tech applications such as semiconductors and photovoltaic devices .
Properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;praseodymium(3+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLJDHTCKKFRF-JVUUZWNBSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pr+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Pr+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F18O6Pr |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.